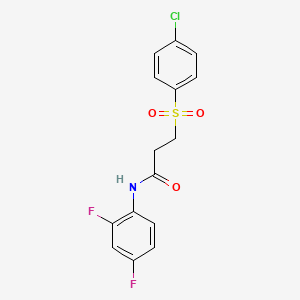![molecular formula C29H29N3 B6509207 1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-48-5](/img/structure/B6509207.png)
1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, also known as 4-tert-butyl-8-ethyl-3-methylphenylpyrazolo[4,3-c]quinoline, is an aromatic heterocyclic compound with potential applications in medicinal chemistry. It is a colourless crystalline solid with a molecular weight of 312.4 g/mol. It is a highly reactive compound, with a low melting point of 56.5 °C and a boiling point of 315 °C. In addition, it is soluble in a variety of organic solvents and has a high reactivity towards electrophiles.
Aplicaciones Científicas De Investigación
Photovoltaics and Organic Electronics
The unique electronic structure of tert-butylphenylpyrazoloquinoline makes it a promising candidate for organic photovoltaic (OPV) devices. Researchers have explored its use as an electron donor or acceptor in bulk heterojunction solar cells. Its tunable energy levels and good charge transport properties contribute to efficient charge separation and collection within the active layer. Additionally, its absorption in the visible range allows for sunlight harvesting. Further studies are needed to optimize its performance and stability in practical OPV devices .
Anticancer Agents
tert-Butylphenylpyrazoloquinoline derivatives have demonstrated potential as anticancer agents. Their ability to inhibit specific kinases involved in cell proliferation and survival pathways has attracted attention. Researchers have synthesized analogs with modifications at different positions to enhance their selectivity and potency against cancer cells. These compounds may serve as lead structures for developing targeted therapies .
Anti-inflammatory Properties
Inflammation plays a crucial role in various diseases, including autoimmune disorders. tert-Butylphenylpyrazoloquinoline derivatives have shown anti-inflammatory effects by modulating key inflammatory pathways. Their interaction with specific receptors or enzymes may suppress cytokine production, making them interesting candidates for drug development in inflammatory conditions .
Photostabilizers in Sunscreens
The compound’s UV-absorbing properties position it as a potential photostabilizer in sunscreens. By absorbing UV radiation and dissipating it as heat, it prevents photodegradation of other active ingredients (e.g., avobenzone). Researchers are investigating its compatibility with different sunscreen formulations and its photostability under sunlight exposure .
Fluorescent Probes and Imaging Agents
tert-Butylphenylpyrazoloquinoline derivatives exhibit fluorescence properties, making them useful as imaging agents. Researchers have functionalized these compounds with specific targeting moieties (e.g., peptides, antibodies) to visualize cellular processes, such as receptor expression, apoptosis, or enzyme activity. Their low cytotoxicity and high signal-to-noise ratio enhance their applicability in live-cell imaging .
Polymer Additives and Flame Retardants
The tert-butyl group in the compound provides steric hindrance, affecting its reactivity. Researchers have explored its use as a polymer additive to improve mechanical properties, such as impact resistance and thermal stability. Additionally, its flame-retardant properties make it valuable in fire-resistant coatings and materials. Investigations into its compatibility with different polymers and its long-term effects are ongoing .
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3/c1-6-20-9-16-26-24(17-20)28-25(18-30-26)27(21-10-7-19(2)8-11-21)31-32(28)23-14-12-22(13-15-23)29(3,4)5/h7-18H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOZYGQNGCCBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B6509127.png)
![8-ethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509148.png)

![1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509171.png)

![3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509189.png)
![1-(3,4-dimethylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509191.png)
![1-(3-chlorophenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509195.png)
![8-ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509201.png)

![7,8-dimethoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509209.png)
![3-(4-fluorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6509214.png)

![1-(4-chlorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509228.png)